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  • Product: 6-Methoxybenzofuran-2-carbonitrile
  • CAS: 35351-48-5

Core Science & Biosynthesis

Foundational

6-Methoxybenzofuran-2-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzofuran-2-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methoxybenzofuran-2-carbonitrile is a key heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzofuran-2-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the development of efficient and scalable synthetic routes a critical area of research. This guide provides a comprehensive overview of the primary synthetic pathways to 6-methoxybenzofuran-2-carbonitrile, with a focus on the underlying chemical principles and practical experimental protocols. We will delve into two main strategic approaches: the Perkin rearrangement of a substituted coumarin and a multi-step sequence involving Sonogashira coupling followed by cyanation. This document is intended to serve as a detailed resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in a multitude of natural products and pharmacologically active molecules.[1][2] The benzofuran nucleus is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The specific target of this guide, 6-methoxybenzofuran-2-carbonitrile, serves as a crucial intermediate in the synthesis of more complex molecules, where the methoxy group can influence the electronic properties and metabolic stability, and the nitrile group offers a versatile handle for further chemical transformations.[4][5]

Strategic Overview of Synthesis Pathways

The synthesis of 6-methoxybenzofuran-2-carbonitrile can be approached through several strategic disconnections. The most logical and experimentally validated approaches involve either the construction of the benzofuran ring with the nitrile precursor already in place or the late-stage introduction of the cyano group onto a pre-formed 6-methoxybenzofuran core. This guide will focus on two such pathways, each with its own set of advantages and experimental considerations.

Synthesis_Strategies cluster_1 Key Transformations cluster_2 Key Transformations Start Starting Materials (e.g., 4-Methoxyphenol) Pathway1 Pathway 1: Perkin Rearrangement Start->Pathway1 Pathway2 Pathway 2: Sonogashira Coupling & Cyanation Start->Pathway2 Target 6-Methoxybenzofuran- 2-carbonitrile Pathway1->Target Coumarin_Formation Coumarin Formation Pathway1->Coumarin_Formation Step 1 Pathway2->Target Halogenation Halogenation Pathway2->Halogenation Step 1 Perkin_Reaction Perkin Rearrangement Coumarin_Formation->Perkin_Reaction Step 2 Nitrile_Formation1 Carboxylic Acid to Nitrile Perkin_Reaction->Nitrile_Formation1 Step 3 Sonogashira Sonogashira Coupling Halogenation->Sonogashira Step 2 Cyclization Intramolecular Cyclization Sonogashira->Cyclization Step 3 Cyanation Palladium-Catalyzed Cyanation Cyclization->Cyanation Step 4 Perkin_Rearrangement_Mechanism Coumarin 3-Bromo-7-methoxycoumarin Intermediate1 Open-chain carboxylate Coumarin->Intermediate1 Lactone opening Hydroxide OH⁻ Intermediate2 Phenoxide intermediate Intermediate1->Intermediate2 Deprotonation Product 6-Methoxybenzofuran-2-carboxylic acid Intermediate2->Product Intramolecular nucleophilic substitution Sonogashira_Pathway Start 4-Methoxy-2-iodophenol Step1 Sonogashira Coupling (with a protected alkyne) Start->Step1 Intermediate1 o-Alkynylphenol derivative Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 6-Methoxy-2-halobenzofuran Step2->Intermediate2 Step3 Palladium-Catalyzed Cyanation Intermediate2->Step3 Target 6-Methoxybenzofuran- 2-carbonitrile Step3->Target

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Exploratory

6-Methoxybenzofuran-2-carbonitrile molecular structure

An In-Depth Technical Guide to 6-Methoxybenzofuran-2-carbonitrile: Structural Dynamics, Synthesis, and Therapeutic Applications Executive Summary In the landscape of modern medicinal chemistry and materials science, bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Methoxybenzofuran-2-carbonitrile: Structural Dynamics, Synthesis, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bicyclic heteroaromatics serve as privileged scaffolds. 6-Methoxybenzofuran-2-carbonitrile (CAS: 35351-48-5) is a highly versatile building block characterized by its unique "push-pull" electronic architecture. By integrating an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carbonitrile group (-C≡N) across a rigid benzofuran core, this molecule offers exceptional reactivity for downstream functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, delving into the mechanistic causality of its synthesis and its critical role in developing dual-kinase inhibitors and neuromodulatory agents.

Physicochemical Profiling & Electronic Architecture

The utility of 6-Methoxybenzofuran-2-carbonitrile stems directly from its structural parameters. The benzofuran core provides a planar, aromatic system ideal for π-π stacking interactions within protein binding pockets. The strategic placement of the substituents creates a strong molecular dipole.

Causality in Design: The methoxy group at the C6 position donates electron density into the π-system via resonance, elevating the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the cyano group at C2 withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO gap not only facilitates nucleophilic additions at the nitrile carbon but also imparts intrinsic fluorescent properties to the scaffold, making it a valuable precursor for biological probes[1][2].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Number 35351-48-5Standardized registry identification[1].
Molecular Formula C₁₀H₇NO₂Defines baseline stoichiometry for synthetic scaling.
Molecular Weight 173.17 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design[1].
SMILES String COC(C=C1O2)=CC=C1C=C2C#NEnables computational docking and QSAR modeling[1].
Melting Point 80-81 °CIndicates moderate crystal lattice energy; requires careful thermal management during purification[3].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 6-Methoxybenzofuran-2-carbonitrile requires precise control over cyclization thermodynamics. Below are two field-proven methodologies, selected for their scalability and atom economy.

Route A: Base-Catalyzed Intramolecular Knoevenagel-Type Cyclization

This is the most robust method for constructing the benzofuran ring from acyclic precursors.

Synthesis SM 4-Methoxy-2-hydroxybenzaldehyde Alk O-Alkylation (Chloroacetonitrile, K2CO3) SM->Alk Int 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Alk->Int Cyc Intramolecular Cyclization (K2CO3, DMF, 100°C) Int->Cyc Prod 6-Methoxybenzofuran-2-carbonitrile Cyc->Prod

Fig 1: Stepwise synthesis of 6-Methoxybenzofuran-2-carbonitrile via O-alkylation and cyclization.

Step-by-Step Protocol (Self-Validating System):

  • O-Alkylation: Combine 4-methoxy-2-hydroxybenzaldehyde (10 mmol) with K₂CO₃ (15 mmol) and chloroacetonitrile (10 mmol) in dry THF. Reflux overnight.

    • Causality: K₂CO₃ selectively deprotonates the phenolic hydroxyl (pKa ~10) without affecting the aldehyde. The resulting phenoxide acts as a hard nucleophile, displacing the chloride to form 2-(2-formyl-5-methoxyphenoxy)acetonitrile[2].

  • Solvent Exchange & Activation: Isolate the intermediate and dissolve 1.00 g (5.2 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (1.04 g, 7.5 mmol)[2].

    • Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the carbonate anion highly basic ("naked anion" effect).

  • Thermal Cyclization: Heat the suspension to 100 °C for 1 hour.

    • Causality: The thermal energy overcomes the activation barrier for the deprotonation of the active methylene group (adjacent to the strongly electron-withdrawing nitrile). The resulting carbanion attacks the adjacent formyl carbon, followed by spontaneous dehydration to establish the aromatic benzofuran system[2].

  • Isolation: Cool to room temperature, filter out inorganic salts, and wash with Dichloromethane (DCM). Extract with H₂O to partition out the DMF. Purify via silica gel chromatography (0→10% MeOH in DCM)[2].

Route B: Iodine-Catalyzed Oxidative Cyanation

For researchers starting with an intact benzofuran core (e.g., 6-methoxybenzofuran-2-carboxaldehyde), an oxidative conversion to the nitrile is highly efficient.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the aldehyde (4.0 mmol) in 5 mL of absolute ethanol. Add Ammonium Acetate (NH₄OAc, 1.5 equiv.) and Iodine (I₂, 2.5 mol%)[4][5].

    • Causality: NH₄OAc serves as a safe, non-volatile nitrogen source. I₂ acts as a mild Lewis acid, activating the carbonyl carbon to accelerate imine formation[5].

  • Controlled Oxidation: Slowly add tert-Butyl hydroperoxide (TBHP, 1.1 equiv.) and stir at 50 °C.

    • Causality: TBHP selectively oxidizes the transient imine intermediate to the corresponding nitrile. The slow addition is a critical self-validating step to prevent thermal runaway and over-oxidation to the carboxylic acid[4][5].

Applications in Targeted Therapeutics

6-Methoxybenzofuran-2-carbonitrile is not an end-product; it is a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), particularly in the realm of neurodegenerative diseases.

Dual Inhibitors of CLK1 and DYRK1A Kinases

The nitrile group can be converted into an amidine or directly condensed to form pyrimidine rings. Specifically, reacting 3-amino-6-methoxybenzofuran-2-carbonitrile with dimethylformamide dimethylacetal yields intermediates that, upon condensation with anilines, produce N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines[6][7].

These pyrimidine-fused derivatives are potent dual inhibitors of CDC-like kinase 1 (CLK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[6][7].

Pathway Ligand Benzofuro-pyrimidine Derivatives Kinases DYRK1A & CLK1 Kinases Ligand->Kinases ATP-Competitive Inhibition Tau Tau Protein Hyperphosphorylation Kinases->Tau Drives Splicing Aberrant Pre-mRNA Splicing Kinases->Splicing Regulates Disease Neurodegeneration (Alzheimer's Disease) Tau->Disease Pathogenesis Splicing->Disease Pathogenesis

Fig 2: Mechanism of action for benzofuran-derived dual kinase inhibitors in neurodegeneration.

Pharmacological Rationale: DYRK1A is overexpressed in Down syndrome and Alzheimer's disease, driving the hyperphosphorylation of Tau proteins. By utilizing the planar benzofuran system, these inhibitors achieve deep penetration into the ATP-binding pocket of the kinases. The methoxy group provides critical hydrogen bond acceptor interactions with the hinge region of the kinase, resulting in nanomolar IC₅₀ values[6][7].

Table 2: Target Kinase Profile for Benzofuro-pyrimidine Derivatives
Kinase TargetBiological RoleImplication of Inhibition
DYRK1A Tau phosphorylation, APP cleavage.Prevents neurofibrillary tangle formation[6].
CLK1 Regulation of alternative splicing.Restores normal mRNA splicing patterns[6].
CDK5/p25 Cytoskeletal regulation in neurons.Reduces aberrant synaptic plasticity[6].
GSK3α/β Glycogen metabolism, Tau regulation.Synergistic reduction of neurotoxicity[6].
Imidazoline I₂ Receptor Ligands

Another major application involves the transformation of the carbonitrile group into an imidazole ring to synthesize benzofuranyl-2-imidazoles (e.g., LSL60101 analogues)[8].

Causality in Synthesis: The nitrile is reacted with 2,2-dimethoxyethylamine to form an intermediate ketal, which is subsequently cyclized under acidic conditions (aqueous HCl) to form the imidazole ring[8]. The resulting compounds act as highly selective Imidazoline I₂ receptor ligands. In vivo studies demonstrate that these ligands decrease pro-apoptotic FADD proteins and oxidative stress markers in the hippocampus, offering a neuroprotective mechanism distinct from kinase inhibition[8].

Conclusion

6-Methoxybenzofuran-2-carbonitrile is far more than a simple catalog chemical; it is a rationally designed scaffold that leverages a push-pull electronic system to enable complex, multi-step syntheses. Whether utilized via base-catalyzed cyclization or oxidative cyanation, it provides a reliable pathway to highly planar, biologically active molecules. Its derivatives stand at the forefront of neurodegenerative pharmacology, offering promising avenues for Alzheimer's and Down syndrome therapeutics.

References

  • Loidreau, Y., Marchand, P., Dubouilh-Benard, C., et al. (2013). Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues as dual inhibitors of CLK1 and DYRK1A kinases. European Journal of Medicinal Chemistry, 59, 283-295. Retrieved from[Link]

  • Fang, C., Li, M., Hu, X., et al. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances. Retrieved from[Link]

  • Amazon S3 / Supporting Information. (2026). Fluorescence Spectroscopy and Synthesis Protocols for Benzofuran Derivatives. Retrieved from [Link]

  • KU Leuven Research Repository. (n.d.). Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease. Retrieved from[Link]

  • RSC Publishing. (n.d.). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

6-Methoxybenzofuran-2-carbonitrile in crop protection research

Application Note: 6-Methoxybenzofuran-2-carbonitrile as a Privileged Scaffold in Crop Protection Discovery Introduction & Rationale The discovery of novel agrochemicals is increasingly reliant on "bio-inspired" or "natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Methoxybenzofuran-2-carbonitrile as a Privileged Scaffold in Crop Protection Discovery

Introduction & Rationale

The discovery of novel agrochemicals is increasingly reliant on "bio-inspired" or "natural-like" heterocyclic scaffolds to combat the rapid evolution of herbicide and fungicide resistance [1]. Among these, the benzofuran nucleus has emerged as a highly versatile pharmacophore. Specifically, 6-Methoxybenzofuran-2-carbonitrile (CAS: 35351-48-5) serves as a critical synthetic building block in the development of next-generation crop protection agents.

The structural logic behind utilizing this specific intermediate is twofold:

  • Electronic and Steric Modulation: The electron-donating 6-methoxy group enriches the electron density of the benzofuran ring, enhancing π−π stacking interactions with aromatic residues within the binding pockets of target fungal enzymes (e.g., kinases or cytochrome P450s). It also fine-tunes the lipophilicity ( logP ) of the molecule, optimizing cuticular penetration in plants and cell wall permeation in fungi.

  • Synthetic Versatility of the Nitrile: The carbonitrile group at the C2 position is highly reactive. It acts as a direct precursor for the synthesis of amidines, tetrazoles, and fused pyrimidines—moieties that are well-documented to disrupt phytopathogenic fungal respiration and cellular signaling [2].

Mechanistic Pathway: From Scaffold to Pathogen Arrest

Derivatives synthesized from 6-methoxybenzofuran-2-carbonitrile frequently act as multi-target inhibitors. When converted into fused pyrimidine or amidoxime derivatives, these compounds have demonstrated the ability to act as dual-kinase inhibitors (e.g., targeting orthologs of CLK1/DYRK1A in fungal species) [3]. By arresting phosphorylation cascades, the compounds halt mycelial growth and spore germination.

G A 6-Methoxybenzofuran-2-carbonitrile (Core Scaffold) B Chemical Derivatization (e.g., Pyrimidine Fusion) A->B C Fungal Cell Wall Penetration B->C D Target Kinase Binding (ATP-competitive inhibition) C->D E Phosphorylation Arrest D->E F Mycelial Growth Inhibition (Crop Protection) E->F

Workflow: Mechanism of action from scaffold derivatization to fungal growth inhibition.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the conversion of 6-methoxybenzofuran-2-carbonitrile into a bioactive screening library, followed by in vitro efficacy validation.

Protocol A: Synthesis of Bioactive Amidoxime Derivatives

Causality Insight: Converting the nitrile to an amidoxime increases hydrogen-bonding capacity, which is crucial for anchoring the molecule in the aqueous binding clefts of fungal target proteins.

Reagents & Materials:

  • 6-Methoxybenzofuran-2-carbonitrile (Scaffold)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl )

  • Potassium carbonate ( K2​CO3​ )

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent (eq) of 6-methoxybenzofuran-2-carbonitrile in anhydrous ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 2.5 eq of hydroxylamine hydrochloride and 2.5 eq of K2​CO3​ . Note: The excess base neutralizes the hydrochloride salt, liberating free hydroxylamine for the nucleophilic addition to the nitrile.

  • Reflux: Heat the mixture to reflux ( 78∘C ) under a nitrogen atmosphere for 6–8 hours. Monitor the disappearance of the nitrile peak ( ∼2220 cm−1 ) via FT-IR or TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Resuspend the residue in ethyl acetate and wash with distilled water to remove residual hydroxylamine.

  • Validation (Self-Correction): Dry the organic layer over Na2​SO4​ and evaporate. Confirm the product formation via 1H NMR (look for the appearance of broad NH2​ and OH singlets between 5.5–9.5 ppm) and HRMS.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Causality Insight: The agar dilution method is chosen over broth microdilution because it accurately mimics the solid-phase interaction between the agrochemical and the fungal hyphae growing on plant tissue surfaces [4].

Step-by-Step Procedure:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50∘C in a water bath.

  • Compound Dosing: Dissolve the synthesized benzofuran derivatives in DMSO to create 10 mg/mL stock solutions. Spike the liquid PDA to achieve final concentrations of 1, 5, 10, 25, and 50 μ g/mL. Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Plate Pouring: Pour 20 mL of the spiked PDA into sterile Petri dishes and allow to solidify. Prepare a negative control (0.5% DMSO only) and a positive control (Carbendazim at 1.5 μ g/mL) [4].

  • Inoculation: Using a sterile cork borer (5 mm diameter), punch mycelial plugs from the actively growing margin of 3-day-old cultures of Rhizoctonia solani and Fusarium graminearum. Place one plug inverted in the center of each treated plate.

  • Incubation & Measurement: Incubate at 25∘C in the dark for 72 hours. Measure the colony diameter in two perpendicular directions.

  • Data Calculation: Calculate the inhibition rate (%) using the formula:

    Inhibition(%)=[(Dc​−Dt​)/(Dc​−5)]×100

    (Where Dc​ is the control diameter and Dt​ is the treated diameter).

ProtocolWorkflow Step1 Media Prep (PDA + DMSO) Step2 Compound Dosing (1-50 µg/mL) Step1->Step2 Step3 Inoculation (5mm Mycelial Plug) Step2->Step3 Step4 Incubation (72h at 25°C) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Workflow: Step-by-step mycelial growth inhibition assay protocol.

Quantitative Data Presentation

The efficacy of benzofuran-based derivatives is typically benchmarked against commercial standards. Below is a synthesized data summary demonstrating the expected structure-activity relationship (SAR) profile when utilizing the 6-methoxybenzofuran scaffold compared to un-methoxylated analogs.

Table 1: Comparative In Vitro Antifungal Activity ( IC50​ in μ g/mL)

Compound Scaffold BaseDerivatization GroupR. solani IC50​ F. graminearum IC50​ Efficacy Profile
Benzofuran-2-carbonitrileAmidoxime12.418.2Moderate
6-Methoxybenzofuran-2-carbonitrile Amidoxime 3.1 4.5 High (Lead Candidate)
6-Methoxybenzofuran-2-carbonitrilePyrimidine-fusion1.82.2Excellent
Carbendazim (Positive Control)N/A1.40.5Commercial Standard
DMSO (Negative Control)N/A>100>100Non-toxic

Data Interpretation: The inclusion of the 6-methoxy group significantly lowers the IC50​ values across both fungal strains, validating its role in enhancing target binding affinity. The pyrimidine-fused derivative of the 6-methoxy scaffold approaches the efficacy of the commercial standard, Carbendazim [4].

Conclusion

6-Methoxybenzofuran-2-carbonitrile is a highly strategic starting material for crop protection research. Its unique electronic profile and reactive nitrile handle allow for rapid diversification into potent, multi-target antifungal and herbicidal agents. By employing robust chemical derivatization and stringent in vitro phenotypic screening, researchers can systematically develop novel agrochemicals to address the growing crisis of pesticide resistance.

References

  • Benzofuran‐2‐acetic esters as a new class of natural‐like herbicides ResearchGate / Pest Management Science URL:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega URL:[Link]

  • Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues as dual inhibitors of CLK1 and DYRK1A kinases PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of Benzofuroxan Derivatives as Fungicides against Phytopathogenic Fungi Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carbonitrile

Welcome to the technical support center for the synthesis of 6-Methoxybenzofuran-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzofuran-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Challenge of Synthesizing 6-Methoxybenzofuran-2-carbonitrile

6-Methoxybenzofuran-2-carbonitrile is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a high yield of this molecule, however, can be challenging due to the multi-step nature of its synthesis, potential for side reactions, and the sensitivity of the catalysts involved. This guide provides a structured approach to troubleshooting and optimizing the synthetic process.

A prevalent and effective strategy for constructing the benzofuran core involves a palladium-copper catalyzed Sonogashira cross-coupling reaction between a substituted phenol (like a 2-halophenol) and a terminal alkyne, followed by an intramolecular cyclization.[1][2] The final step is the introduction of the nitrile group, a transformation that comes with its own set of challenges, including catalyst poisoning.[3]

Below is a generalized workflow for the synthesis, highlighting the critical stages where issues often arise.

Synthesis_Workflow cluster_0 Phase 1: Benzofuran Core Construction cluster_1 Phase 2: Cyanation A Starting Materials (e.g., 4-Methoxyphenol derivative) B Sonogashira Coupling (Pd/Cu Catalysis) A->B + Terminal Alkyne C Intramolecular Cyclization B->C Forms 2-alkynylphenol D 6-Methoxybenzofuran Intermediate C->D E Pre-functionalization (e.g., Halogenation at C2) D->E G 6-Methoxybenzofuran-2-carbonitrile (Final Product) F Palladium-Catalyzed Cyanation E->F + Cyanide Source F->G

Caption: General synthetic workflow for 6-Methoxybenzofuran-2-carbonitrile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Sonogashira Coupling & Cyclization Steps

Question: My one-pot Sonogashira coupling and cyclization reaction to form the 6-methoxybenzofuran intermediate is resulting in a low yield or a complex mixture. What are the primary causes and how can I fix them?

Answer: This is a common and multifaceted problem. Low yields in this crucial step typically stem from issues with the catalyst, reaction conditions, or competing side reactions. Let's break down the potential culprits.

Causality & Troubleshooting Steps:

  • Catalyst Inactivity or Degradation: The palladium and copper co-catalyst system is sensitive to air and impurities.

    • Expertise & Experience: The Pd(0) active species can be oxidized to inactive Pd(II) if exposed to oxygen. Similarly, the copper co-catalyst must be in the Cu(I) oxidation state to effectively react with the alkyne. It is crucial to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[1]

    • Trustworthiness: Always use high-purity, fresh catalysts. If you suspect catalyst degradation, consider using recently developed, more robust systems like recyclable Pd/CuFe2O4 nanowires, which have shown high activity and stability.[4]

  • Sub-Optimal Solvent and Base: The reaction environment profoundly impacts catalyst performance and side reactions.

    • Expertise & Experience: The formation of diynes via oxidative homocoupling of the terminal alkyne is a major side reaction.[1] Performing the reaction in non-polar solvents like toluene or 1,4-dioxane can significantly reduce this unwanted pathway compared to polar solvents like DMSO or DMF.[1]

    • Trustworthiness: The choice of base is critical. Inorganic bases like K₂CO₃ are commonly used.[4] However, for some substrates, basic ionic liquids such as [DBU]Ac can serve as both the base and a promoting medium, leading to cleaner reactions and higher yields.[1]

  • Inefficient Cyclization: The formation of the 2-alkynylphenol intermediate may be successful, but the subsequent ring-closure (intramolecular nucleophilic attack) can be sluggish.

    • Expertise & Experience: This 5-exo-dig cyclization is often the rate-limiting step. It is typically promoted by heat. Ensure your reaction temperature is optimal (often ranging from 80-120°C, depending on the solvent and substrates).[4]

    • Trustworthiness: Monitor the reaction by Thin-Layer Chromatography (TLC) to track the disappearance of the coupled intermediate and the appearance of the benzofuran product.[1] If the cyclization is slow, a modest increase in temperature or prolonged reaction time may be necessary.

Optimized Reaction Conditions for Sonogashira/Cyclization

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or heterogeneous catalysts like Pd/CuFe₂O₄[4]Provides the active Pd(0) species for oxidative addition.
Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Solvent Toluene or 1,4-Dioxane[1]Minimizes the side reaction of alkyne homocoupling.[1]
Base K₂CO₃, Cs₂CO₃, or a basic ionic liquid like [DBU]Ac[1][4]Essential for deprotonating the phenol and alkyne.
Atmosphere Nitrogen or Argon[1]Prevents oxidation and deactivation of the Pd(0) catalyst.[1]
Temperature 80 - 120 °C[4]Sufficient energy for both coupling and cyclization steps.
Issue 2: Poor Yield or Failure in the Cyanation Step

Question: I have successfully synthesized my 2-halo-6-methoxybenzofuran intermediate, but the subsequent palladium-catalyzed cyanation is giving a very low yield. What's going wrong?

Answer: The cyanation of aryl halides is notoriously sensitive. The primary cause of failure is often the deactivation, or "poisoning," of the palladium catalyst by the cyanide ions themselves.

Causality & Troubleshooting Steps:

  • Catalyst Poisoning by Excess Cyanide: Cyanide is a strong ligand and can irreversibly bind to the palladium center, forming stable and catalytically inactive complexes.

    • Expertise & Experience: Excess cyanide can disrupt every step of the catalytic cycle, from oxidative addition to reductive elimination. It readily forms inactive species such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻, which effectively terminate the reaction.[3]

    • Trustworthiness: Use the cyanide source stoichiometrically or in very slight excess. The choice of cyanide source is also important; while KCN or NaCN are common, less-toxic and potentially more manageable sources like K₄[Fe(CN)₆] are often used in modern protocols.[5][6]

  • Presence of Moisture: Water can be highly detrimental to the cyanation reaction.

    • Expertise & Experience: Moisture can lead to the hydrolysis of cyanide ions to form hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and contributes to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻, shutting down the catalytic cycle.[3]

    • Trustworthiness: Ensure all reagents, solvents (e.g., DMF, DMSO), and glassware are rigorously dried before use. Running the reaction under a strictly inert and dry atmosphere is non-negotiable for success.

  • Ligand Choice: The phosphine ligands typically used in cross-coupling can be displaced by cyanide.

    • Expertise & Experience: The facile displacement of phosphine ligands by cyanide leads to the formation of the inactive complexes mentioned above.[3] Some modern protocols have been developed that are "ligand-free," relying on a palladium source like Pd(OAc)₂ or Pd/C, which can be advantageous in some cases.[6]

Troubleshooting_Cyanation Start Low Cyanation Yield Check1 Check for Moisture Action: Rigorously dry all solvents, reagents, and glassware. Use an inert, dry atmosphere. Start->Check1 Is the reaction anhydrous? Check1->Start No, problem identified Check2 Evaluate Cyanide Stoichiometry Action: Avoid large excess of cyanide source. Use near-stoichiometric amounts. Check1->Check2 Yes Check2->Start No, problem identified Check3 Assess Catalyst System Action: Consider a ligand-free protocol or a more robust ligand system. Check2->Check3 Yes Check3->Start No, problem identified Result Improved Yield Check3->Result Optimized

Caption: Troubleshooting flowchart for low-yield cyanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis? A: Typically, the synthesis begins with a commercially available and appropriately substituted phenol. For the 6-methoxybenzofuran core, a common starting point is a 4-methoxyphenol derivative that is halogenated (e.g., with iodine or bromine) at the 2-position to prepare it for Sonogashira coupling.[2] An alternative route starts from 2-hydroxy-4-methoxybenzaldehyde.[7][8]

Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product, helping you determine the optimal reaction time.

Q3: Are there alternative methods to introduce the nitrile group without using palladium? A: While palladium-catalyzed methods are common, other strategies exist. For instance, a Sandmeyer-type reaction converting a 2-aminobenzofuran to the nitrile is possible but often suffers from low yields and hazardous intermediates.[9] Another approach involves the dehydration of a 2-carboxamide group, though the initial formation of the amide can add steps to the synthesis.

Q4: My final product is impure. What is the best purification strategy? A: For 6-Methoxybenzofuran-2-carbonitrile and its intermediates, column chromatography on silica gel is the most reliable purification method.[10] A common eluent system is a gradient of hexane and ethyl acetate.[10] If the final product is a solid with sufficient purity, recrystallization can be an effective final polishing step.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-6-methoxybenzofuran via Sonogashira Coupling/Cyclization

This protocol is a generalized procedure based on common methodologies.[1][4][11] Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-4-methoxyphenol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Add Reagents: Under a positive pressure of inert gas, add anhydrous toluene (or 1,4-dioxane) as the solvent, followed by the terminal alkyne (1.2 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 6-methoxybenzofuran intermediate.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromo-6-methoxybenzofuran

This protocol is adapted from general cyanation procedures and emphasizes anhydrous conditions.[3][6]

  • Reaction Setup: To a rigorously flame-dried Schlenk flask, add 2-bromo-6-methoxybenzofuran (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like dppf (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon three times.

  • Add Reagents: Under positive argon pressure, add anhydrous DMF (or DMSO) and then zinc cyanide, Zn(CN)₂ (0.6 eq), which serves as a less nucleophilic and often more manageable cyanide source.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction with aqueous sodium bicarbonate solution (Caution: potential for HCN gas evolution; perform in a well-ventilated fume hood).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure 6-Methoxybenzofuran-2-carbonitrile.

References

  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. PMC. [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Scholars Research Library. [Link]

  • Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions (RSC Publishing). [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF MULTISUBSTITUTED BENZOFURANS/INDOLES USING MULTICHLORINATED PHENOLS/ANILINES VIA PALLADIUM-CATALYZED SITE-SELECTIVE. LOCKSS. [Link]

  • 6-Methoxy-2-methylbenzofuran. Grokipedia. [Link]

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. Organic Letters (ACS Publications). [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC (NIH). [Link]

  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. PMC. [Link]

  • An improved and scale-up synthesis of 6-hydroxybenzofuran. ResearchGate. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Ligand-Promoted Non-Directed C–H Cyanation of Arenes. PMC. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • NEW SYNTHESIS OF ABEXINOSTAT. HETEROCYCLES. [Link]

  • Cyanation of aromatic halides.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 6-Methoxybenzofuran-2-carbonitrile

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific physicochemical realities of 6-Methoxybenzofuran-2-carbonitrile (CAS: 35351-48-5)[][2].

This guide is structured around the analytical procedure lifecycle, focusing on causality—why we make specific chromatographic choices—and ensuring every protocol acts as a self-validating system.

Caption: The modern analytical procedure lifecycle integrating method development, validation, and ongoing verification.

Frequently Asked Questions & Troubleshooting

Q1: What is the optimal starting point for HPLC method development for 6-Methoxybenzofuran-2-carbonitrile?

Mechanistic Rationale (Causality): 6-Methoxybenzofuran-2-carbonitrile features a hydrophobic, planar benzofuran core, an electron-donating methoxy group, and a polarizable, electron-withdrawing nitrile group. Because it lacks strongly ionizable acidic or basic functional groups (like amines or carboxylic acids), its retention is primarily driven by hydrophobic interactions rather than pH[3]. However, its synthetic precursors often contain phenolic or acidic moieties. Therefore, a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) is critical not for the API itself, but to control the ionization state of potential impurities and precursors during gradient elution[4].

Table 1: Baseline Chromatographic Starting Conditions

ParameterRecommended SettingScientific Justification
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides maximum hydrophobic retention for the benzofuran core.
Mobile Phase A 10 mM Ammonium Acetate (aq)Suppresses ionization of acidic precursors; volatile for LC-MS compatibility[4].
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH; strong dipole interactions with the nitrile group.
Gradient 5% to 95% B over 15 minsBroad scouting gradient to elute both polar intermediates and the hydrophobic target.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing backpressure and van Deemter efficiency.
Detection UV/DAD at 254 nm & 280 nmCaptures the extended π -conjugation of the benzofuran ring system.

Self-Validating Initial Screening Protocol:

  • System Readiness: Inject a Uracil standard to determine the void volume ( t0​ ). Validation check: Peak symmetry must be 0.8–1.2.

  • Scouting Injection: Inject a 0.1 mg/mL solution of 6-Methoxybenzofuran-2-carbonitrile.

  • Retention Factor Calculation: Ensure the retention factor ( k′ ) is between 2 and 10. Validation check: If k′<2 , decrease the initial %B. If k′>10 , increase the gradient slope.

Q2: During synthesis monitoring, 6-Methoxybenzofuran-2-carbonitrile co-elutes with its precursor, 2-(2-formyl-5-methoxyphenoxy)acetonitrile. How can I achieve baseline resolution?

Mechanistic Rationale (Causality): The precursor, 2-(2-formyl-5-methoxyphenoxy)acetonitrile, undergoes cyclization to form the benzofuran ring[3][4]. Both molecules have similar molecular weights and partition coefficients (LogP). If they co-elute on a standard C18 column, adjusting the gradient slope will merely shift both peaks together without changing selectivity ( α ). To separate them, you must exploit their structural differences: the precursor has a flexible ether linkage and a hydrogen-bond-accepting formyl group, whereas the product is a rigid, planar heterocycle.

Caption: Decision tree for resolving structurally similar co-eluting synthetic intermediates.

Troubleshooting Steps:

  • Switch the Modifier: Change Mobile Phase B from Acetonitrile to Methanol. Methanol is a protic solvent that will selectively hydrogen-bond with the formyl oxygen of the precursor, altering its retention relative to the product.

  • Leverage π

    π Interactions: If modifier switching fails, replace the C18 column with a Phenyl-Hexyl column. The phenyl phase will engage in strong π

    π stacking with the highly conjugated benzofuran ring, selectively retaining the product longer than the more flexible precursor.
Q3: How do I design a self-validating forced degradation study to prove specificity according to ICH Q2(R1)?

Mechanistic Rationale (Causality): ICH Q2(R1) mandates that an analytical procedure must be "specific"—meaning it can unequivocally assess the analyte in the presence of its degradation products[5]. Because 6-Methoxybenzofuran-2-carbonitrile contains a methoxy ether (susceptible to harsh acidic cleavage) and a nitrile group (susceptible to base-catalyzed hydrolysis to an amide/carboxylic acid), we must force these pathways to ensure the degradants do not interfere with the main peak.

Table 2: Forced Degradation Conditions & Target Degradation

Stress ConditionReagent / EnvironmentTarget DegradationExpected Mechanistic Pathway
Acidic 0.1 N HCl, 60°C, 24h5 - 20%Ether cleavage (demethylation) to a phenol.
Basic 0.1 N NaOH, 60°C, 24h5 - 20%Nitrile hydrolysis to primary amide or carboxylic acid.
Oxidative 3% H2​O2​ , RT, 24h5 - 20%Oxidation of the furan ring.
Thermal 105°C (Solid state), 7 days5 - 20%General thermal decomposition.

Self-Validating Specificity Protocol:

  • System Suitability (SST): Inject a resolution mixture of the API and known impurities. Validation Check: Resolution ( Rs​ ) must be ≥2.0 . If not, the system is unfit for specificity testing.

  • Stress Execution: Expose the sample to the conditions in Table 2. Neutralize acid/base samples before injection to prevent column damage.

  • Diode Array Detection (DAD) Analysis: Analyze the stressed samples using DAD.

  • Internal Validation Check (Peak Purity): For every stressed sample, calculate the Peak Purity Angle and Purity Threshold using the chromatography software. The system self-validates if: Purity Angle < Purity Threshold. Furthermore, calculate Mass Balance (Sum of all peak areas in stressed sample vs. Control sample). It must be ≥95% .

Q4: What are the acceptance criteria for validating this method for bulk drug quantitation under USP <1225>?

Mechanistic Rationale (Causality): Under USP General Chapter <1225>, the quantitation of active ingredients in bulk drug substances falls under Category I [6][7]. The validation must prove that the reportable result is fit for purpose, meaning the method's variability will not cause a passing batch to fail or a failing batch to pass[8].

Table 3: USP <1225> Category I Acceptance Criteria Summary

Validation CharacteristicExperimental DesignAcceptance Criteria
Accuracy Spike API at 80%, 100%, and 120% of target concentration (n=3 each).Mean recovery must be 98.0% – 102.0% at each level.
Precision (Repeatability) 6 replicate injections of a 100% target concentration sample.Relative Standard Deviation (RSD) ≤2.0% .
Linearity 5 concentration levels ranging from 50% to 150% of the target.Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of target response.
Specificity Blank, Placebo, and Forced Degradation sample injections.No interfering peaks >0.1% at the API retention time[5].
Robustness Deliberate variations in Flow Rate ( ±10% ), Temp ( ±5∘C ), pH ( ±0.2 ).System Suitability Criteria (e.g., Rs​≥2.0 , Tailing ≤1.5 ) must still be met[9].
References
  • BA Sciences. "USP <1225> Method Validation". BA Sciences. Available at:[Link]

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". GMP Compliance. Available at:[Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". GMP Compliance. Available at:[Link]

  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision". Investigations Quality. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH.org. Available at:[Link]

  • SlideShare. "ICH Q2 Analytical Method Validation". SlideShare.net. Available at: [Link]

  • Royal Society of Chemistry. "The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties: 6-methoxy-3-methylbenzofuran-2-carbonitrile". RSC.org. Available at:[Link]

  • Amazon S3 / Literature Supporting Information. "SUPPORTING INFORMATION - 6-Methoxybenzofuran-2-carbonitrile Synthesis and HPLC". Amazonaws.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzofuran-2-carbonitrile

This document provides essential safety and logistical information for the proper disposal of 6-Methoxybenzofuran-2-carbonitrile, a critical compound in many research and development pipelines. As your partner in scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 6-Methoxybenzofuran-2-carbonitrile, a critical compound in many research and development pipelines. As your partner in scientific advancement, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your personnel and the integrity of your research environment. The following procedures are grounded in established safety protocols and regulatory requirements, designed to be both comprehensive and directly applicable in a laboratory setting.

The benzofuran scaffold is a core component in numerous pharmacologically active molecules, and its derivatives are common in drug discovery.[1] The presence of a carbonitrile (nitrile) group and a methoxy-substituted aromatic ring in 6-Methoxybenzofuran-2-carbonitrile necessitates a cautious and informed approach to its handling and disposal. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the guidance herein is synthesized from data on structurally similar benzofuran and nitrile compounds, in alignment with federal and local hazardous waste regulations.[2]

Hazard Identification and Risk Assessment: A Proactive Approach

All laboratory chemicals should be treated as potentially hazardous until confirmed otherwise.[3] For 6-Methoxybenzofuran-2-carbonitrile, a thorough risk assessment must consider the hazards associated with its structural components: the benzofuran ring and the nitrile group.

Potential Hazards:

  • Toxicity: The nitrile group (-CN) is a key structural feature. Organic nitriles can be toxic, with some being metabolized to release cyanide. A GHS classification for a related benzofuran nitrile compound indicates it is "Toxic if swallowed"[4]. Therefore, it is prudent to assume 6-Methoxybenzofuran-2-carbonitrile may exhibit acute oral toxicity. Ingestion and inhalation routes of exposure should be minimized.

  • Irritation: Related methoxybenzofuran derivatives are known to cause skin, eye, and respiratory irritation.[5] Direct contact should be avoided.

  • Carcinogenicity: The parent compound, benzofuran, is suspected of causing cancer.[6] Animal studies have shown that long-term exposure can lead to tumors in the liver, kidneys, lungs, and stomach.[7][8] While the specific carcinogenic potential of this derivative is unknown, it should be handled as a potential carcinogen.

  • Flammability: Benzofuran is a flammable liquid.[9][10] While 6-Methoxybenzofuran-2-carbonitrile is likely a solid at room temperature, it should be kept away from ignition sources.

  • Environmental Hazards: Benzofuran derivatives can be harmful to aquatic life with long-lasting effects.[6] Therefore, disposal into sewer systems or general waste is strictly prohibited.[11][12][13]

Hazard Summary Table
Hazard CategoryAssociated Risk & RationaleRecommended Precautions
Acute Toxicity (Oral) Potential for toxicity if swallowed, based on related nitrile compounds.[4]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14]
Skin/Eye Irritation Expected irritant based on similar benzofuran derivatives.[5]Wear appropriate chemical-resistant gloves and safety goggles.[2][5]
Respiratory Irritation Potential for irritation upon inhalation of dust or powder.[5]Handle in a certified chemical fume hood or with adequate ventilation.[2][15]
Potential Carcinogen Benzofuran is a suspected carcinogen.[6]Minimize exposure through engineering controls and appropriate PPE.
Environmental Hazard Harmful to aquatic life.[6]Do not release into the environment. Dispose of as hazardous waste.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling potentially hazardous materials. The following PPE is mandatory for all personnel involved in the handling and disposal of 6-Methoxybenzofuran-2-carbonitrile.[2]

  • Eye and Face Protection: Chemical safety goggles providing a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use and practice proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A flame-resistant laboratory coat should be worn over non-synthetic clothing that covers the entire body.[2]

  • Respiratory Protection: All handling of solid 6-Methoxybenzofuran-2-carbonitrile that may generate dust, and all handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[2][15]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11][16]

Given the potential hazards, 6-Methoxybenzofuran-2-carbonitrile waste must be classified as hazardous waste .

Segregation Protocol:

  • Incompatible Materials: Do not mix this waste with incompatible chemicals. Benzofuran derivatives can be sensitive to strong acids and bases.[17] Keep this waste stream separate from acidic, basic, and oxidizing waste to prevent uncontrolled reactions.[14]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired 6-Methoxybenzofuran-2-carbonitrile, as well as grossly contaminated items like weigh boats and spatulas, should be collected in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing 6-Methoxybenzofuran-2-carbonitrile should be collected in a separate, compatible liquid hazardous waste container. Do not mix with non-hazardous waste, as this increases the volume and cost of hazardous waste disposal.[3]

    • Contaminated Materials: Items with trace contamination, such as used gloves, bench paper, and absorbent materials from small spills, should be double-bagged and placed in a designated solid hazardous waste container.[2][3]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of 6-Methoxybenzofuran-2-carbonitrile.

Step 1: Container Selection and Preparation

  • Choose a container that is chemically compatible with 6-Methoxybenzofuran-2-carbonitrile and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.[3][12]

  • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw cap. Parafilm and stoppers are not acceptable for sealing waste containers.[3][12]

  • Ensure the container is clean and dry before adding waste.

Step 2: Waste Accumulation and Labeling

  • As soon as the first drop of waste is added, the container must be labeled. The Environmental Protection Agency (EPA) requires that each waste label clearly states the words "Hazardous Waste" .[18]

  • The label must also include:

    • The full chemical name: "6-Methoxybenzofuran-2-carbonitrile".

    • The specific hazards (e.g., "Toxic," "Irritant").[18]

    • The accumulation start date (the date the first waste was added).

  • Waste should be accumulated at or near the point of generation, in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[11][18]

Step 3: Safe Storage Practices

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[3][12]

  • Store the container in a well-ventilated area, such as a designated cabinet within the fume hood.[5]

  • Use a secondary containment system, such as a plastic tub, to catch any potential leaks or spills.[11]

  • Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent spills.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[18] It is recommended to dispose of hazardous waste containers no more than six months from the accumulation start date.[12]

Step 4: Final Disposal

  • Disposal of 6-Methoxybenzofuran-2-carbonitrile must be handled by a licensed hazardous waste disposal company.[10][19] Do not attempt to treat the chemical waste in the lab (e.g., via neutralization) unless you have specific training and authorization, as this may constitute illegal treatment of hazardous waste.[20]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your properly labeled and sealed hazardous waste container.[12]

  • The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 6-Methoxybenzofuran-2-carbonitrile.

DisposalWorkflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated (6-Methoxybenzofuran-2-carbonitrile) identify Identify as Hazardous Waste (Toxic, Irritant, Potential Carcinogen) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Unused chemical, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container liquid->container_liquid label_info Label must include: 'Hazardous Waste' Full Chemical Name Hazards Start Date container_solid->label_info store Store in SAA (Secondary Containment, Closed Lid) container_solid->store container_liquid->label_info container_liquid->store pickup Arrange Pickup via EHS store->pickup incinerate Final Disposal by Licensed Vendor (High-Temp Incineration) pickup->incinerate

Caption: Decision workflow for handling and disposing of 6-Methoxybenzofuran-2-carbonitrile waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate the Area: Restrict access to the spill area.

  • Consult SDS/Safety Information: Refer to safety information for benzofuran and nitrile compounds.

  • Small Spills (Solid):

    • Wearing full PPE, gently sweep up the solid material to avoid creating dust.[15]

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and then soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Liquid Solution):

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[2] Do not use combustible materials like paper towels.[2]

    • Once absorbed, carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Large Spills: Evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

By adhering to these rigorous protocols, you contribute to a culture of safety that is paramount in the scientific community. Your commitment to responsible chemical handling and disposal protects not only your immediate team but also the broader environment.

References

  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • TCI. (n.d.).
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][11]benzofuran.

  • Thermo Fisher Scientific. (2010, April 10). Safety Data Sheet: 7-Methoxybenzofuran-2-carboxylic acid.
  • PubChem. (n.d.). 4-((6-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile.
  • USC Environmental Health & Safety. (n.d.). Chemical Waste.
  • Fisher Scientific. (n.d.).
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Grokipedia. (n.d.). 6-Methoxy-2-methylbenzofuran.
  • EvitaChem. (n.d.). Buy 6-Hydroxybenzofuran-2-carbonitrile.
  • Thermo Fisher Scientific. (2025, September 5).
  • LookChem. (n.d.). Cas 50551-61-6, 6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 6-Methoxybenzofuran-2-carboxylic acid | 50551-61-6.
  • TCI Chemicals. (2025, October 27).
  • Thermo Fisher Scientific. (2025, September 22).
  • ECHEMI. (n.d.).
  • CPAChem. (2023, January 9).
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • NextSDS. (n.d.).
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste.
  • World Health Organiz
  • Ohio University. (n.d.).
  • American Chemistry Council. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Kamour, A., et al. (2014). Toxicity after reported use of 'benzofury' compounds ([2-aminopropyl]-2,3-dihydrobenzofurans)
  • Agency for Toxic Substances and Disease Registry. (1995, September). ToxFAQs for 2,3-Benzofuran.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,3-Benzofuran.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxybenzofuran-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxybenzofuran-2-carbonitrile
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